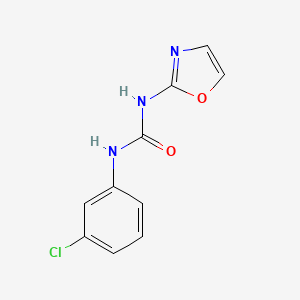

Urea, 1-(m-chlorophenyl)-3-(2-oxazolyl)-

Description

Evolution and Significance of Urea (B33335) Derivatives in Chemical Research

The synthesis of urea by Friedrich Wöhler in 1828 is often cited as the birth of modern organic chemistry, dismantling the theory of vitalism. Since this historic breakthrough, the study of urea derivatives has expanded exponentially. These compounds are characterized by a carbonyl group flanked by two nitrogen atoms, a structure that allows for a variety of substitutions, leading to a vast library of molecules with diverse properties.

In medicinal chemistry, the urea moiety is a privileged scaffold due to its ability to form strong hydrogen bonds with biological targets, such as enzymes and receptors. This interaction is crucial for the efficacy of numerous drugs. In agriculture, substituted ureas, particularly phenylureas, are widely used as herbicides. rsc.orgrsc.org Their mode of action often involves the inhibition of photosynthesis in weeds. rsc.orgrsc.org The continuous exploration of new urea derivatives is driven by the quest for more potent and selective therapeutic agents and more effective and environmentally benign agrochemicals.

Specific Structural Characteristics of 1-(m-chlorophenyl)-3-(2-oxazolyl)-urea

The compound 1-(m-chlorophenyl)-3-(2-oxazolyl)-urea possesses a distinct molecular architecture that dictates its chemical behavior and potential interactions. Its structure features a central urea bridge connecting a meta-substituted chlorophenyl ring and an oxazolyl heterocyclic ring.

The key structural features include:

Urea Moiety: The -NH-CO-NH- group provides a rigid and planar core capable of acting as both a hydrogen bond donor and acceptor.

m-Chlorophenyl Group: The presence of a chlorine atom on the phenyl ring at the meta position influences the electronic properties of the ring and the adjacent nitrogen atom. The position of the chlorine atom can affect the compound's lipophilicity and metabolic stability.

Table 1: Predicted Physicochemical Properties of Urea, 1-(m-chlorophenyl)-3-(2-oxazolyl)-

| Property | Predicted Value |

| Molecular Formula | C10H8ClN3O2 |

| Molecular Weight | 237.65 g/mol |

| XLogP3 | 1.9 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 2 |

Note: These values are computationally predicted and may differ from experimental values.

Academic Research Trajectories for 1-(m-chlorophenyl)-3-(2-oxazolyl)-urea

While specific research focused solely on 1-(m-chlorophenyl)-3-(2-oxazolyl)-urea is limited in the public domain, the academic trajectory for this compound can be inferred from the broader research landscape of related urea derivatives.

Herbicidal Activity: A significant area of research for phenylurea derivatives is their application as herbicides. rsc.orgrsc.org These compounds are known to inhibit Photosystem II, a key complex in the photosynthetic electron transport chain. rsc.org Research in this area would likely involve the synthesis of 1-(m-chlorophenyl)-3-(2-oxazolyl)-urea and its evaluation for pre- and post-emergence herbicidal activity against various weed species. Structure-activity relationship (SAR) studies would be crucial to understand how the meta-chloro substitution and the oxazolyl ring contribute to its herbicidal potency and selectivity.

Medicinal Chemistry: The structural motifs present in 1-(m-chlorophenyl)-3-(2-oxazolyl)-urea suggest potential applications in medicinal chemistry. Urea derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and antiviral properties. The oxazole (B20620) ring is also a common feature in many biologically active compounds. Therefore, a likely research trajectory would involve screening this compound against various biological targets. For instance, it could be investigated as an inhibitor of kinases, a class of enzymes often targeted in cancer therapy.

Table 2: Potential Areas of Academic Investigation for Urea, 1-(m-chlorophenyl)-3-(2-oxazolyl)-

| Research Area | Focus of Investigation | Potential Applications |

| Agrochemical Research | Evaluation of herbicidal activity against various weed species. | Development of new, selective herbicides. |

| Mode of action studies, focusing on inhibition of Photosystem II. | Understanding the molecular basis of herbicidal action. | |

| Medicinal Chemistry | Screening for anticancer, antibacterial, and antiviral activity. | Discovery of new therapeutic agents. |

| Investigation as an enzyme inhibitor (e.g., kinases, proteases). | Development of targeted therapies. | |

| Materials Science | Exploration of self-assembly properties through hydrogen bonding. | Creation of novel supramolecular materials. |

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chlorophenyl)-3-(1,3-oxazol-2-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O2/c11-7-2-1-3-8(6-7)13-9(15)14-10-12-4-5-16-10/h1-6H,(H2,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCSFICOQZXHPAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)NC2=NC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10189118 | |

| Record name | Urea, 1-(m-chlorophenyl)-3-(2-oxazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35629-49-3 | |

| Record name | Urea, 1-(m-chlorophenyl)-3-(2-oxazolyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035629493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, 1-(m-chlorophenyl)-3-(2-oxazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 M Chlorophenyl 3 2 Oxazolyl Urea and Analogues

Precision Synthesis of 1-(m-chlorophenyl)-3-(2-oxazolyl)-urea

The most direct and widely employed method for the synthesis of unsymmetrical ureas is the reaction between an isocyanate and an amine. This approach offers a straightforward pathway to the target compound, 1-(m-chlorophenyl)-3-(2-oxazolyl)-urea, by combining the corresponding precursors.

The synthesis of 1-(m-chlorophenyl)-3-(2-oxazolyl)-urea is efficiently achieved through the nucleophilic addition of 2-oxazolylamine to m-chlorophenyl isocyanate. This reaction is typically high-yielding and proceeds under mild conditions. The isocyanate, possessing an electrophilic carbon atom, readily reacts with the primary amine group of 2-oxazolylamine to form the stable urea (B33335) linkage. commonorganicchemistry.com

The general reaction is as follows:

This pathway is highly favored due to the commercial availability of the starting materials and the simplicity of the procedure, which often requires minimal purification of the final product. commonorganicchemistry.com The reaction generally proceeds to completion without the need for a catalyst.

While the reaction between isocyanates and amines is often spontaneous, the choice of solvent can significantly influence the reaction rate and the ease of product isolation. Common aprotic solvents are typically employed to avoid side reactions with the highly reactive isocyanate.

The selection of the reaction medium is critical. Solvents are chosen based on their ability to dissolve the reactants and their inertness towards the isocyanate group.

Table 1: Common Solvents for Isocyanate-Amine Reactions

| Solvent | Typical Reaction Temperature | Notes |

|---|---|---|

| Dichloromethane (B109758) (DCM) | Room Temperature | Volatile, easy to remove post-reaction. commonorganicchemistry.com |

| Tetrahydrofuran (B95107) (THF) | Room Temperature | Good solvating properties for a range of substrates. commonorganicchemistry.combeilstein-journals.org |

| Acetonitrile (MeCN) | Room Temperature - 70 °C | Can facilitate reactions and is suitable for microwave-assisted synthesis. beilstein-journals.org |

In most standard syntheses of this type, a catalyst is not required. commonorganicchemistry.com However, for specific applications involving less reactive amines or isocyanates, non-nucleophilic bases or specialized catalysts could be employed, though this is less common for straightforward urea formations.

Diversification of Urea Scaffold Synthesis in Related Chemical Entities

Beyond the direct isocyanate-amine coupling, several advanced methodologies have been developed to synthesize the urea scaffold, often through the in situ generation of isocyanate intermediates or by employing modern catalytic systems. These methods provide alternative routes to substituted ureas and expand the range of accessible analogues.

The Hofmann rearrangement is a classic organic reaction that transforms a primary amide into a primary amine with one fewer carbon atom via an isocyanate intermediate. wikipedia.org This intermediate can be trapped in situ by an amine to generate an unsymmetrical urea. nih.gov The reaction typically involves treating a primary amide with a halogen (like bromine) in a basic solution. wikipedia.org

The general mechanism proceeds as follows:

Deprotonation of the amide by a base.

Reaction with a halogen to form an N-haloamide.

A second deprotonation creates an anion.

Rearrangement occurs where the R group migrates from the carbonyl carbon to the nitrogen, displacing the halide and forming an isocyanate. jove.com

The isocyanate is then trapped by an amine to yield the desired urea. nih.gov

Modern variations of this reaction utilize alternative oxidants to bromine, which can be advantageous for substrates with sensitive functional groups.

Table 2: Reagents for Hofmann Rearrangement

| Reagent | Precursor | Notes |

|---|---|---|

| Bromine (Br₂) and Sodium Hydroxide (NaOH) | Carboxamide | The classic conditions for the Hofmann rearrangement. nih.gov |

| N-Bromosuccinimide (NBS) | Carboxamide | A milder source of electrophilic bromine. wikipedia.orgnih.gov |

| Phenyliodine diacetate (PhI(OAc)₂) | Primary Amide | Used to generate the isocyanate intermediate for reaction with an ammonia (B1221849) source or amines. organic-chemistry.org |

In recent years, "on-water" synthesis has emerged as a sustainable and efficient approach in organic chemistry. rsc.org The synthesis of unsymmetrical ureas can be performed in water, which often accelerates the reaction and simplifies product isolation. organic-chemistry.org This green chemistry approach avoids the use of volatile organic compounds (VOCs). organic-chemistry.org

The reaction of isocyanates with amines in water has proven to be a facile and chemoselective method for producing ureas. organic-chemistry.org The physical properties and solubility of the reactants in water influence the reaction rate and selectivity. organic-chemistry.org Often, the desired urea product is insoluble in water and can be isolated by simple filtration. A practically simple and mild method involves the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent, yielding a variety of N-substituted ureas in good to excellent yields. rsc.org The use of water as a solvent can lead to unique reactivities and selectivities, complementing traditional organic solvents. rsc.org

Table 3: "On-Water" Synthesis of N-Substituted Ureas from Amines and Potassium Isocyanate

| Amine Substrate | Product Yield | Reference |

|---|---|---|

| Aniline | High | rsc.org |

| Benzylamine | High | rsc.org |

| Cyclic Amines | Good to Excellent | rsc.org |

Yields are qualitative as reported in the source.

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for forming carbon-nitrogen bonds, enabling the synthesis of complex substituted ureas from readily available starting materials. acs.org These methods often provide access to urea derivatives that are difficult to synthesize via traditional routes.

One prominent strategy involves the palladium-catalyzed coupling of aryl halides (including chlorides) or triflates with sodium cyanate. nih.gov This reaction generates an aryl isocyanate intermediate in situ, which is then trapped by an amine in a one-pot procedure to afford unsymmetrical N,N'-di- or N,N,N'-trisubstituted ureas. nih.gov This protocol is tolerant of a wide range of functional groups. nih.gov

Table 4: Overview of Palladium-Catalyzed Urea Synthesis

| Reaction Type | Coupling Partners | Catalyst/Ligand System | Key Feature |

|---|---|---|---|

| Isocyanate Formation | Aryl chloride/triflate + Sodium cyanate | Pd₂(dba)₃ / Custom Ligands | One-pot synthesis of unsymmetrical ureas from aryl halides. nih.gov |

| N-Arylation of Urea | Aryl halide + Urea | Palladium catalyst with specialized ligands | Direct functionalization of the urea scaffold. acs.org |

| Decarbonylative C-N Coupling | Arylcarbamoyl chlorides | Palladium catalyst | Forms tetrasubstituted ureas under a nitrogen atmosphere. researchgate.net |

The development of new phosphine-urea ligands continues to advance the scope and efficiency of these palladium-catalyzed reactions. digitellinc.com These catalytic methods offer a significant advantage by avoiding the handling of toxic and hazardous reagents like phosgene (B1210022), which was traditionally used to generate isocyanates. nih.gov

Carbonylimidazolide-Mediated Condensation Reactions

A prevalent and efficient method for the synthesis of unsymmetrical ureas involves the use of a carbonylating agent, with 1,1'-carbonyldiimidazole (B1668759) (CDI) being a prime example. This method is valued for its mild reaction conditions and the high purity of the resulting products, as the byproducts are typically gaseous (CO2) or easily removed (imidazole).

The synthesis of 1-(m-chlorophenyl)-3-(2-oxazolyl)-urea via this route proceeds through a two-step, one-pot reaction.

Activation Step: The reaction is initiated by the activation of one of the amine precursors, typically the less nucleophilic one, with CDI. In a proposed synthesis for the target compound, 2-aminooxazole would be reacted with CDI in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM). This step forms a highly reactive N-acylimidazole intermediate, (oxazol-2-yl)carbamoyl-1H-imidazole.

Condensation Step: The second amine, 3-chloroaniline (B41212), is then added to the reaction mixture. The amine nitrogen of 3-chloroaniline nucleophilically attacks the carbonyl carbon of the activated intermediate. This attack displaces the imidazole (B134444) leaving group, forming the stable urea linkage and yielding the final product, 1-(m-chlorophenyl)-3-(2-oxazolyl)-urea.

The reaction is generally carried out at room temperature, and its progress can be monitored using thin-layer chromatography (TLC). The resulting imidazole byproduct can be removed by an aqueous wash during the workup procedure. This methodology avoids the use of hazardous phosgene derivatives and provides a direct and high-yielding pathway to the target urea.

Exploration of Lossen Rearrangement in Urea Formation

The Lossen rearrangement is a classical organic reaction that transforms a hydroxamic acid or its derivative into an isocyanate, which serves as a key intermediate for urea synthesis. rsc.orguni.lu This method provides an alternative pathway that avoids the direct coupling of two different amines.

The formation of 1-(m-chlorophenyl)-3-(2-oxazolyl)-urea through this pathway can be envisioned as follows:

Formation and Activation of Hydroxamic Acid: The synthesis would begin with the preparation of oxazole-2-hydroxamic acid from an appropriate precursor, such as an oxazole-2-carboxylic acid derivative. This hydroxamic acid is then "activated" by converting the hydroxyl group into a better leaving group. This is often achieved by acylation or sulfonylation, for instance, by reacting it with an acid chloride or sulfonyl chloride.

Rearrangement to Isocyanate: Upon treatment with a base, the activated hydroxamic acid undergoes rearrangement. The base deprotonates the nitrogen, initiating a concerted process where the R-group (the oxazol-2-yl group) migrates from the carbonyl carbon to the nitrogen, and the leaving group is expelled. This rearrangement yields 2-isocyanatooxazole.

Urea Formation: The in situ generated isocyanate is highly electrophilic and readily reacts with an amine. The addition of 3-chloroaniline to the reaction mixture results in the nucleophilic attack of the amine on the isocyanate's carbonyl carbon, forming the desired 1-(m-chlorophenyl)-3-(2-oxazolyl)-urea. nih.gov

Analytical Techniques for Structural Elucidation and Purity Assessment

Following synthesis, a comprehensive suite of analytical techniques is essential to confirm the identity and assess the purity of 1-(m-chlorophenyl)-3-(2-oxazolyl)-urea. These methods provide detailed information about the compound's molecular structure, functional groups, mass, and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Profiling

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR: The ¹H NMR spectrum of 1-(m-chlorophenyl)-3-(2-oxazolyl)-urea is expected to show distinct signals for each unique proton. The aromatic protons on the m-chlorophenyl ring would typically appear as complex multiplets in the range of δ 7.0-8.0 ppm. The two protons on the oxazole (B20620) ring would present as doublets in a similar aromatic/heteroaromatic region, likely between δ 7.0-8.0 ppm. The two N-H protons of the urea linkage would appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration but are typically found in the δ 8.5-10.5 ppm region.

Carbon (¹³C) NMR: The ¹³C NMR spectrum provides information on the carbon framework. A key signal would be the urea carbonyl carbon, expected in the δ 150-155 ppm range. The carbon atoms of the m-chlorophenyl ring would appear between δ 115-140 ppm, with the carbon atom bonded to the chlorine atom showing a characteristic shift. The three carbons of the oxazole ring would also resonate in the heteroaromatic region, typically between δ 120-160 ppm.

| Spectrum | Functional Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹H NMR | N-H (Urea) | 8.5 - 10.5 | Broad Singlet (2H) |

| Ar-H (Chlorophenyl) | 7.0 - 8.0 | Multiplets (4H) | |

| Oxazolyl-H | 7.0 - 8.0 | Doublets (2H) | |

| ¹³C NMR | C=O (Urea) | 150 - 155 | - |

| Oxazolyl-C | 120 - 160 | - | |

| Ar-C (Chlorophenyl) | 115 - 140 | - | |

| Ar-C-Cl (Chlorophenyl) | 130 - 135 | - |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 1-(m-chlorophenyl)-3-(2-oxazolyl)-urea, the spectrum would be dominated by characteristic urea absorptions.

Key expected peaks include:

N-H Stretching: A strong, often broad, band in the region of 3300-3400 cm⁻¹ corresponding to the stretching vibrations of the two N-H bonds in the urea moiety.

C=O Stretching (Amide I Band): A very strong and sharp absorption band typically between 1630-1680 cm⁻¹ is characteristic of the urea carbonyl group. Its exact position can be influenced by hydrogen bonding.

N-H Bending / C-N Stretching (Amide II Band): A strong band around 1550-1600 cm⁻¹ arises from a combination of N-H bending and C-N stretching vibrations.

Aromatic C=C Stretching: Medium to weak bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: Bands associated with the oxazole ring's C-O-C ether linkage, typically found in the 1000-1300 cm⁻¹ region.

C-Cl Stretching: A band in the fingerprint region, usually between 700-800 cm⁻¹, indicating the presence of the chloro-substituent.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretching | 3300 - 3400 | Strong, Broad |

| C=O | Stretching (Amide I) | 1630 - 1680 | Very Strong |

| N-H / C-N | Bending/Stretching (Amide II) | 1550 - 1600 | Strong |

| C=C | Aromatic Stretching | 1450 - 1600 | Medium-Weak |

| C-Cl | Stretching | 700 - 800 | Medium-Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering structural clues. The molecular formula for 1-(m-chlorophenyl)-3-(2-oxazolyl)-urea is C₁₀H₈ClN₃O₂.

The expected monoisotopic mass is approximately 237.03 Da. In a high-resolution mass spectrum (HRMS), this value can be determined with high precision. A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak due to the presence of chlorine. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1. Therefore, the mass spectrum should exhibit two peaks for the molecular ion: [M]⁺ at m/z ≈ 237 and [M+2]⁺ at m/z ≈ 239, with a relative intensity ratio of about 3:1. uni.luuni.lu Common adducts observed in electrospray ionization (ESI) would be [M+H]⁺ (m/z ≈ 238) and [M+Na]⁺ (m/z ≈ 260), which would also exhibit the characteristic [M+2] isotopic pattern. uni.luuni.lu

Fragmentation analysis would likely show cleavage on either side of the urea carbonyl group, leading to ions corresponding to the 3-chlorophenyl isocyanate fragment and the 2-aminooxazole fragment, or their related ions.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This technique is crucial for confirming the empirical and molecular formula of a newly synthesized substance. For 1-(m-chlorophenyl)-3-(2-oxazolyl)-urea (C₁₀H₈ClN₃O₂), the theoretical elemental composition can be calculated from its molecular weight (237.65 g/mol ).

The experimental values obtained from an elemental analyzer must match these theoretical percentages within an acceptable margin of error (typically ±0.4%) to verify the compound's purity and elemental formula.

| Element | Symbol | Atomic Mass | Percentage (%) |

|---|---|---|---|

| Carbon | C | 12.011 | 50.54 |

| Hydrogen | H | 1.008 | 3.39 |

| Chlorine | Cl | 35.453 | 14.92 |

| Nitrogen | N | 14.007 | 17.68 |

| Oxygen | O | 15.999 | 13.46 |

Mechanistic Investigations of 1 M Chlorophenyl 3 2 Oxazolyl Urea and Analogues

Identification and Characterization of Molecular Targets

The biological activity of urea (B33335) derivatives is often initiated by their direct interaction with specific protein targets, leading to either inhibition of enzymatic activity or modulation of receptor function.

Enzyme Inhibition Pathways

Urea-containing compounds have been identified as potent inhibitors of several key enzyme families, including kinases and hydrolases. The core urea moiety often plays a crucial role in binding to the active site of these enzymes through hydrogen bond interactions.

BRAF Protein Kinase: The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation and survival, and mutations in the BRAF kinase are common in cancers like melanoma. nih.govosti.gov Several urea-based compounds are potent BRAF inhibitors. nih.gov For instance, Sorafenib, a diarylurea, and LY3009120, a pan-RAF inhibitor, bind to the ATP-binding site of BRAF kinase, including clinically relevant mutants like BRAF V600E, thereby inhibiting its activity and blocking downstream signaling. nih.govmdpi.comresearchgate.net This inhibition can suppress the growth of tumors harboring BRAF or RAS mutations. osti.govresearchgate.net

DNA Gyrase: Bacterial DNA gyrase and the related topoisomerase IV are essential enzymes for DNA replication and are validated targets for antibiotics. nih.gov A class of synthetic, low molecular weight inhibitors featuring a benzimidazole (B57391) urea structure has been shown to bind to the ATP sites of both DNA gyrase and topoisomerase IV. nih.gov More recently, N-phenylpyrrolamide inhibitors, which contain a urea-like amide linkage, have been developed as potent inhibitors of E. coli DNA gyrase with low nanomolar IC50 values. nih.govrsc.orgnih.gov These compounds exhibit selectivity for bacterial enzymes over human topoisomerase IIα, highlighting their potential as antibacterial agents. rsc.orgnih.gov

5-Lipoxygenase (5-LOX) and Cyclooxygenase-2 (COX-2): These enzymes are key players in the arachidonic acid cascade, producing pro-inflammatory leukotrienes and prostaglandins, respectively. nih.govnih.gov Developing dual inhibitors of 5-LOX and COX could offer enhanced anti-inflammatory effects with a better safety profile than traditional NSAIDs. nih.govnih.gov Research has identified compounds like [2,2-dimethyl-6-(4-chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine-5-yl]-acetic acid (ML3000) as promising dual inhibitors. nih.gov Furthermore, studies on chalcogen-containing compounds have shown that an oxazole (B20620) derivative (TTO) can selectively inhibit the epoxide hydrolase activity of Leukotriene A4 Hydrolase (LTA4H) and also block 5-LOX activity, suggesting that the oxazolyl moiety present in the subject compound could direct activity towards this pathway. mdpi.com

Soluble Epoxide Hydrolase (sEH): This enzyme is involved in the metabolism of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol forms. mdpi.comnih.gov Inhibition of sEH is a therapeutic strategy for managing inflammation and hypertension. Substituted ureas, particularly 1,3-disubstituted ureas, represent a major class of potent, competitive, tight-binding inhibitors of sEH. nih.gov The urea pharmacophore fits well into the enzyme's catalytic pocket, forming critical hydrogen bonds with key tyrosine and aspartate residues. nih.gov Compounds like 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU) are potent sEH inhibitors. mdpi.com

Table 1: Enzyme Inhibition by Urea Analogues

| Compound Class/Analogue | Enzyme Target | Mechanism of Action | Observed Potency |

|---|---|---|---|

| Diaryl Ureas (e.g., Sorafenib) | BRAF Protein Kinase | ATP-competitive inhibition of the kinase domain. nih.govmdpi.com | Inhibits BRAF V600E mutant cell lines. nih.gov |

| N-phenylpyrrolamides | DNA Gyrase / Topoisomerase IV | ATP-competitive inhibition. nih.govnih.gov | IC50 values in the low nanomolar range against E. coli DNA gyrase. rsc.org |

| Oxazole derivatives (TTO) | 5-Lipoxygenase (5-LOX) | Inhibition of 5-LOX activity in leukocytes. mdpi.com | Inhibition at low micromolar concentrations. mdpi.com |

| 1,3-Disubstituted Ureas (e.g., TPPU) | Soluble Epoxide Hydrolase (sEH) | Competitive, tight-binding inhibition of the catalytic site. mdpi.comnih.gov | Nanomolar Ki values. nih.gov |

Non-Enzymatic Receptor Binding and Allosteric Modulation

Beyond enzyme inhibition, diarylurea analogues have been identified as effective allosteric modulators of G protein-coupled receptors (GPCRs), offering a nuanced approach to receptor pharmacology compared to direct agonists or antagonists. acs.orgnih.gov

Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site used by the endogenous ligand. nih.gov This binding can alter the receptor's conformation, thereby modulating the binding affinity and/or efficacy of the orthosteric ligand. nih.gov

A prominent example is the activity of diarylureas as allosteric modulators of the cannabinoid type-1 (CB1) receptor. acs.orgnih.govrti.org Compounds such as 1-(4-chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea (PSNCBAM-1) and its derivatives act as negative allosteric modulators (NAMs). nih.govnih.govacs.org These NAMs can dose-dependently inhibit agonist-induced intracellular signaling, such as calcium mobilization and [³⁵S]GTPγS binding. acs.orgnih.govrti.org

Interestingly, many of these CB1 NAMs also enhance the binding of orthosteric agonists (a characteristic of positive allosteric modulators, or PAMs), a profile termed "PAM-antagonist". nih.govnih.gov This unique characteristic may offer therapeutic advantages, such as an improved safety profile, because the modulators' effects are dependent on the presence of the endogenous ligand. nih.govacs.org Structure-activity relationship studies have shown that modifications to the aryl rings of the diarylurea scaffold can fine-tune the potency and allosteric effects on the CB1 receptor. acs.orgacs.org

Elucidation of Cellular and Subcellular Modulatory Events

The interaction of urea compounds with their molecular targets precipitates a cascade of events within the cell, affecting fundamental processes such as growth, energy metabolism, and membrane transport.

Perturbations of Cellular Growth and Development Processes

Analogues of 1-(m-chlorophenyl)-3-(2-oxazolyl)-urea have demonstrated significant antiproliferative and cytotoxic effects against various cancer cell lines. researchgate.netmdpi.com The anticancer activity of urea derivatives is often linked to their ability to inhibit key signaling pathways that drive tumorigenesis. nih.gov

For example, 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives have been shown to exert anticancer activity against breast cancer cells by inhibiting the PI3K/Akt/mTOR and Hedgehog signaling pathways. researchgate.net Heterocyclic urea derivatives, a class that includes the subject compound, are known for their inhibitory activity against receptor tyrosine kinases (RTKs), Raf kinases, and NADH oxidase, all of which are critical to tumor growth and survival. nih.gov Studies on N-(5-indanylsulfonyl)-N'-(4-chlorophenyl)urea revealed concentration-dependent cytotoxic effects against human colon adenocarcinoma cells, with an associated inhibition of nucleic acid synthesis.

Table 2: Antiproliferative Activity of Urea Analogues

| Compound Analogue | Cancer Cell Line | Reported Effect | Underlying Mechanism |

|---|---|---|---|

| N-(5-indanylsulfonyl)-N'-(4-chlorophenyl)urea | Human Colon Adenocarcinoma (GC3/c1) | Concentration-dependent cytotoxicity. | Inhibition of nucleic acid synthesis. |

| 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives | Breast Cancer (MDA-MB-231, T47D, MCF-7) | Potent antiproliferative activity. researchgate.net | Inhibition of PI3K/Akt/mTOR and Hedgehog signaling. researchgate.net |

| N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives | MCF7 (Breast), PC3 (Prostate) | Excellent activity with IC50 < 3 µM. mdpi.com | Not specified. |

Mechanisms of Mitochondrial Function Disruption

Mitochondria are central to cellular energy production through oxidative phosphorylation, a process that couples electron transport to ATP synthesis via a proton gradient across the inner mitochondrial membrane. nih.govplos.org Molecules known as uncouplers can disrupt this process by dissipating the proton gradient, forcing the cell to expend energy without producing ATP. nih.govwikipedia.orgnih.gov

While the classic uncoupler carbonyl cyanide m-chlorophenylhydrazone (CCCP) contains a chlorophenyl group, recent research has identified aryl ureas as a novel class of protonophoric mitochondrial uncouplers. researchgate.netnih.gov These compounds function as proton shuttles across the inner mitochondrial membrane. nih.govresearchgate.net This uncoupling action leads to depolarization of the mitochondrial membrane, inhibition of ATP production, and an increase in oxygen consumption. nih.govresearchgate.net The resulting cellular energy stress can contribute to the antiproliferative and cytotoxic effects observed in cancer cells. researchgate.netnih.gov Mechanistic studies suggest that for some aryl ureas, self-assembly into membrane-permeable dimers is necessary to facilitate proton transport. researchgate.net

Molecular Interactions with Biological Membranes and Transport Systems

The ability of a compound to exert its biological effects is contingent on its capacity to cross the cell membrane and accumulate intracellularly. Studies on the cellular pharmacology of N-(4-methylphenylsulfonyl)-N'-(4-chlorophenyl)-urea (MPCU), a structural analogue, in human colon adenocarcinoma cells provide a model for how these compounds interact with cellular transport systems. nih.gov

The uptake of MPCU was found to be a rapid, two-phase process:

Energy-Independent Phase: An initial, rapid uptake that is not dependent on cellular energy (azide-insensitive) and does not show saturation kinetics. This suggests that the compound enters the cell via passive diffusion, driven by the concentration gradient across the plasma membrane. nih.gov

Energy-Dependent Phase: Following initial entry, the compound undergoes a "concentrative accumulation," leading to intracellular levels that are 4- to 6-fold higher than the extracellular concentration. This second phase is sensitive to azide, indicating it is an energy-dependent process. This may involve weak binding to intracellular components or sequestration into a specific compartment, such as the mitochondria, in a process that requires cellular energy. nih.gov

The efflux of the compound from the cells was also found to be rapid once removed from the medium, indicating that no tight, irreversible binding occurred. nih.gov This dynamic transport process allows such urea derivatives to effectively reach and interact with their intracellular targets.

Role of Hydrogen Bonding in Ligand-Target Recognition

Hydrogen bonding is a critical component in the molecular recognition of ligands by their biological targets, providing both specificity and stability to the ligand-target complex. In the case of 1-(m-chlorophenyl)-3-(2-oxazolyl)-urea and its analogues, the urea and oxazolyl moieties are key players in establishing these crucial interactions. The unique arrangement of hydrogen bond donors and acceptors within this scaffold allows for a versatile and robust binding profile with various protein targets.

The urea group, a central feature of this compound class, is an effective hydrogen bond donor-acceptor unit. The two nitrogen atoms of the urea moiety can act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. This dual functionality enables the formation of multiple, highly directional hydrogen bonds with amino acid residues in the binding pocket of a target protein. Research on diaryl urea derivatives has consistently highlighted the importance of this "urea motif" in anchoring the ligand to the protein.

Detailed mechanistic studies on close analogues provide insight into the specific types of hydrogen bonding interactions that can be expected for 1-(m-chlorophenyl)-3-(2-oxazolyl)-urea. For instance, in a study of a phenyl-urea based inhibitor targeting Penicillin Binding Protein 4 (PBP4), the nitrogen atoms of the urea group were observed to form three distinct hydrogen bonds with the carboxylate oxygen atoms of a glutamic acid residue (Glu114) located in the binding pocket. These interactions were characterized by an average interatomic distance of 2.9 Å, indicative of strong hydrogen bonds that are crucial for the inhibitor's potency.

The oxazole ring in 1-(m-chlorophenyl)-3-(2-oxazolyl)-urea introduces an additional site for hydrogen bonding. Theoretical studies on phenyl-substituted 1,3-oxazoles have shown that the nitrogen atom at the 3-position of the oxazole ring possesses a lone pair of electrons, making it a potential hydrogen bond acceptor. This allows the oxazole moiety to interact with hydrogen bond-donating amino acid residues such as those from lysine, arginine, or histidine, further stabilizing the ligand-protein complex. The ability of the oxazole nitrogen to participate in hydrogen bonding is influenced by the electronic properties of the substituents on the ring.

The combination of the hydrogen bonding capabilities of both the urea and the oxazole functionalities in 1-(m-chlorophenyl)-3-(2-oxazolyl)-urea and its analogues provides a powerful framework for achieving high-affinity and selective binding to a range of biological targets. The precise geometry and nature of these hydrogen bonds will ultimately depend on the specific topology and amino acid composition of the target's binding site.

Table 1: Example of Hydrogen Bond Interactions for a Phenyl-Urea Analogue

| Donor Atom (Ligand) | Acceptor Atom (Protein) | Amino Acid Residue | Interaction Distance (Å) |

| Urea Nitrogen 1 | Carboxylate Oxygen | Glutamic Acid (Glu114) | ~2.9 |

| Urea Nitrogen 2 | Carboxylate Oxygen | Glutamic Acid (Glu114) | ~2.9 |

Advanced Computational and Biophysical Approaches in Research on 1 M Chlorophenyl 3 2 Oxazolyl Urea

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable tools in the rational design and optimization of drug candidates. researchgate.netnih.gov By simulating molecular behavior and interactions, these approaches reduce the time and cost associated with experimental screening and provide a detailed understanding of the compound at an atomic level. nih.gov

Computer-Aided Drug Design (CADD) and Virtual Screening Strategies

Computer-Aided Drug Design (CADD) encompasses a suite of computational methods used to identify, design, and optimize new drugs. researchgate.netnih.gov For a compound like 1-(m-chlorophenyl)-3-(2-oxazolyl)-urea, CADD strategies often begin with virtual screening. This process involves computationally screening large libraries of small molecules against a specific biological target to identify potential "hits" with a high likelihood of binding. nih.gov

Pharmacophore-based screening is a common strategy where a 3D model is generated based on the essential steric and electronic features of known active ligands or the target's binding site. nih.govnih.gov This model then serves as a template to filter virtual libraries, identifying molecules that possess the required features for biological activity. The application of virtual screening has been successful in identifying potent inhibitors for various targets, including cyclin-dependent kinases (CDKs), from diverse chemical libraries. nih.gov

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. ajchem-a.comnih.gov This simulation provides critical information about the binding mode, affinity, and specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. mdpi.com The binding affinity is often quantified by a docking score, typically in kcal/mol, where a more negative value indicates a stronger interaction. ajchem-a.comsamipubco.com

For 1-(m-chlorophenyl)-3-(2-oxazolyl)-urea, docking simulations can elucidate how the molecule fits into the active site of a target protein. The urea (B33335) moiety is critical, often forming key hydrogen bond interactions with acidic or polar residues in the binding pocket. mdpi.comnih.gov The m-chlorophenyl and oxazolyl rings contribute to binding through hydrophobic and aromatic interactions. mdpi.com Molecular dynamics (MD) simulations can further be used to assess the stability of the docked ligand-protein complex over time in a simulated physiological environment. nih.govsamipubco.com

Below is a table representing hypothetical docking results for 1-(m-chlorophenyl)-3-(2-oxazolyl)-urea with a target kinase, based on findings for similar diaryl urea compounds. nih.gov

| Parameter | Value | Interacting Residues | Interaction Type |

| Binding Energy | -11.5 kcal/mol | Glu151, Asp210 | Hydrogen Bond (Urea NH) |

| Phe208, Leu83 | Hydrophobic Interaction (Chlorophenyl Ring) | ||

| Trp145 | π-π Stacking (Oxazolyl Ring) | ||

| Inhibitory Constant (Ki, predicted) | 50 nM |

Quantum Chemical Computations for Electronic Structure and Reactivity Prediction

Quantum chemical computations, such as Density Functional Theory (DFT), are employed to analyze the electronic properties of a molecule. ajchem-a.com These methods provide insights into the electronic structure, charge distribution, and molecular orbital energies (e.g., HOMO and LUMO), which are fundamental to understanding a molecule's reactivity and interaction capabilities.

For 1-(m-chlorophenyl)-3-(2-oxazolyl)-urea, these calculations can predict sites susceptible to metabolic transformation, determine the molecule's electrostatic potential for guiding intermolecular interactions, and rationalize its binding orientation within a protein active site. The analysis of these electronic parameters is crucial for optimizing the compound's stability, potency, and pharmacokinetic profile. ajchem-a.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical method used to establish a correlation between the chemical structures of a series of compounds and their biological activities. nih.gov A QSAR model is a mathematical equation that relates physicochemical properties or structural features (descriptors) of molecules to their potency (e.g., IC50 values).

In the context of urea derivatives, QSAR studies have shown that properties like lipophilicity (logP), electronic parameters, and steric descriptors are often key drivers of activity. nih.gov By developing a robust QSAR model for a series of analogs of 1-(m-chlorophenyl)-3-(2-oxazolyl)-urea, researchers can predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent derivatives.

The following table illustrates a hypothetical QSAR dataset for a series of related urea compounds.

| Compound | LogP | Electronic Parameter (σ) | IC50 (µM) |

| Analog 1 (m-Cl) | 3.5 | 0.37 | 0.5 |

| Analog 2 (p-Cl) | 3.6 | 0.23 | 0.8 |

| Analog 3 (H) | 3.0 | 0.00 | 2.1 |

| Analog 4 (m-CH3) | 3.4 | -0.07 | 1.5 |

Biophysical Characterization of Molecular Interactions

Biophysical techniques provide direct experimental evidence of ligand-target interactions, confirming and complementing computational predictions. These methods measure the physical parameters of binding events in real-time.

Surface Plasmon Resonance (SPR) for Real-time Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful biophysical technique used to monitor biomolecular interactions in real-time without the need for labels. nih.gov SPR measures changes in the refractive index at the surface of a sensor chip where a target protein is immobilized, allowing for the precise determination of binding kinetics and affinity. nih.gov

This method provides key kinetic parameters: the association rate constant (ka) and the dissociation rate constant (kd). The ratio of these constants (kd/ka) yields the equilibrium dissociation constant (KD), a direct measure of binding affinity. nih.gov An SPR analysis of 1-(m-chlorophenyl)-3-(2-oxazolyl)-urea binding to its target protein would offer a detailed quantitative understanding of the interaction dynamics, which is essential for lead optimization.

A representative table of SPR kinetic data is shown below.

| Analyte Concentration (nM) | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Affinity (KD) (nM) |

| 10 | 1.2 x 10⁵ | 6.0 x 10⁻³ | 50 |

| 25 | 1.2 x 10⁵ | 6.0 x 10⁻³ | 50 |

| 50 | 1.2 x 10⁵ | 6.0 x 10⁻³ | 50 |

| 100 | 1.2 x 10⁵ | 6.0 x 10⁻³ | 50 |

X-ray Scattering Techniques for Structural Interrogations of Molecular Assemblies

Currently, there is a notable absence of publicly available research dedicated to the specific application of X-ray scattering techniques for the structural interrogation of molecular assemblies of 1-(m-chlorophenyl)-3-(2-oxazolyl)-urea. While X-ray crystallography has been employed to determine the crystal structures of analogous urea-containing compounds, such as 1-(2-chlorophenyl)-3-(p-tolyl)urea, specific experimental data including scattering profiles, form factors, or pair distribution functions for 1-(m-chlorophenyl)-3-(2-oxazolyl)-urea are not found in the surveyed scientific literature.

Theoretically, techniques like Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) could provide valuable insights into the size, shape, and arrangement of molecular assemblies of this compound in solution or in amorphous solid states. Such studies would be instrumental in understanding its aggregation behavior and the formation of higher-order structures, which are often crucial for its biological activity and material properties. However, without experimental data, any discussion on its specific assembly characteristics remains speculative.

Spectroscopic Methods for Conformational Dynamics (e.g., Circular Dichroism)

Detailed studies utilizing spectroscopic methods such as Circular Dichroism (CD) to investigate the conformational dynamics of 1-(m-chlorophenyl)-3-(2-oxazolyl)-urea are not presently available in the scientific literature. While CD spectroscopy is a powerful tool for examining the secondary and tertiary structures of chiral molecules and their conformational changes upon interaction with other molecules, its direct application to this specific achiral compound for studying its intrinsic conformational dynamics has not been reported.

It is important to note that studies on other urea derivatives have highlighted potential interferences with spectroscopic measurements. For instance, research on 1-(3-dimethylaminopropyl)-3-ethylurea has shown that it can impact spectropolarimetric measurements, particularly in the low wavelength region (190–220 nm) often used for protein secondary structure analysis. This underscores the necessity of careful experimental design and data interpretation when and if such studies are conducted on 1-(m-chlorophenyl)-3-(2-oxazolyl)-urea, especially in complex biological systems. Without dedicated research, no specific data on its conformational states or dynamic behavior can be presented.

Affinity Purification-Mass Spectrometry for Protein Interaction Networks

There is no published research that employs affinity purification-mass spectrometry (AP-MS) to identify the protein interaction networks of 1-(m-chlorophenyl)-3-(2-oxazolyl)-urea. AP-MS is a robust technique for elucidating the protein binding partners of a small molecule, thereby offering insights into its mechanism of action and potential cellular targets. The general methodology involves immobilizing the small molecule (the "bait") and using it to capture interacting proteins ("prey") from a cell lysate, which are then identified by mass spectrometry.

While this approach has been successfully applied to map the interactomes of various bioactive compounds, it has not been reported for 1-(m-chlorophenyl)-3-(2-oxazolyl)-urea. Consequently, there is no experimental data to populate a table of interacting proteins, nor are there any findings regarding its potential biological pathways or molecular functions derived from such an analysis. The identification of its protein interaction network would be a critical step in understanding its cellular effects, but this remains an open area for future investigation.

Future Directions and Broader Research Implications for 1 M Chlorophenyl 3 2 Oxazolyl Urea

Development of Next-Generation Analogues with Enhanced Potency and Selectivity

A primary focus for future research will be the rational design and synthesis of next-generation analogues of 1-(m-chlorophenyl)-3-(2-oxazolyl)-urea. The goal is to create derivatives with superior potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies on similar scaffolds, such as other chlorophenyl ureas and oxazole-containing compounds, have demonstrated that modifications to the aromatic rings and the urea (B33335) linker can significantly impact biological activity. nih.govicm.edu.pl For instance, the position and nature of substituents on the phenyl ring are critical determinants of efficacy.

Future synthetic strategies will likely involve:

Systematic modification of the chlorophenyl ring: Introducing different substituents (e.g., fluoro, bromo, trifluoromethyl) at various positions (ortho, meta, para) to modulate electronic and steric properties.

Derivatization of the oxazole (B20620) moiety: Exploring substitutions on the oxazole ring to enhance target binding affinity and pharmacokinetic properties.

Alterations to the urea linker: Investigating the impact of replacing the urea group with bioisosteric equivalents, such as thiourea (B124793) or guanidine, to potentially improve metabolic stability and target interactions. rsc.orgbohrium.com

These synthetic efforts will aim to produce a library of analogues for comprehensive biological screening. The following table provides a hypothetical framework for such a library, based on common modifications in medicinal chemistry.

| Analogue ID | Modification on Phenyl Ring | Modification on Oxazole Ring | Linker Modification | Predicted Enhancement |

|---|---|---|---|---|

| MCU-001 | 4-chloro | Unsubstituted | Urea | Baseline |

| MCU-002 | 3,4-dichloro | Unsubstituted | Urea | Increased lipophilicity, potential for enhanced potency |

| MCU-003 | 3-trifluoromethyl | Unsubstituted | Urea | Improved metabolic stability and electronic properties |

| MCU-004 | 3-chloro | 5-methyl | Urea | Enhanced target-specific interactions |

| MCU-005 | 3-chloro | Unsubstituted | Thiourea | Altered hydrogen bonding capacity and potential for novel target engagement |

Exploration of Novel Therapeutic and Agrochemical Applications

The structural motifs present in 1-(m-chlorophenyl)-3-(2-oxazolyl)-urea suggest a wide range of potential biological activities. Phenyl urea derivatives are known to act as herbicides by inhibiting photosynthesis, while various oxazole-containing compounds exhibit antifungal, antibacterial, and anticancer properties. researchgate.netresearchgate.net

Future research should therefore explore a diverse array of applications:

Therapeutic Potential:

Anticancer Agents: Many urea-based compounds function as kinase inhibitors, which are crucial in cancer therapy. frontiersin.orgnih.gov Analogues of 1-(m-chlorophenyl)-3-(2-oxazolyl)-urea could be screened against a panel of kinases implicated in various cancers.

Enzyme Inhibitors: The urea moiety is a key pharmacophoric feature in inhibitors of enzymes such as carbonic anhydrase and fatty acid amide hydrolase (FAAH). nih.govnih.gov Investigating the inhibitory potential of this compound and its derivatives against such enzymes could lead to new treatments for a range of diseases.

Antimicrobial Agents: Given the known antimicrobial activity of some oxazole derivatives, screening against pathogenic bacteria and fungi is a logical next step. chinesechemsoc.org

Agrochemical Applications:

Herbicides: The chlorophenyl urea structure is a well-established herbicidal pharmacophore. researchgate.net Research could focus on optimizing the herbicidal activity while ensuring environmental safety and selectivity for target weeds.

Fungicides and Insecticides: The oxazole ring is present in some commercial fungicides. icm.edu.pl Exploring the potential of 1-(m-chlorophenyl)-3-(2-oxazolyl)-urea and its analogues as crop protection agents is a promising avenue.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The discovery and optimization of novel compounds can be significantly accelerated through the use of artificial intelligence (AI) and machine learning (ML). mdpi.comnih.gov These computational tools can analyze vast datasets to predict the biological activities and physicochemical properties of new molecules, thereby guiding synthetic efforts towards the most promising candidates.

Future applications of AI and ML in the context of 1-(m-chlorophenyl)-3-(2-oxazolyl)-urea include:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the potency and selectivity of new analogues based on their chemical structures. nih.gov

Virtual Screening: Using machine learning algorithms to screen large virtual libraries of compounds to identify those with a high probability of being active against a specific target. nih.gov

De Novo Drug Design: Employing generative models to design novel molecules with desired properties from the ground up.

The integration of these computational approaches can reduce the time and cost associated with traditional trial-and-error methods in drug and agrochemical discovery.

Interdisciplinary Research Synergies in Urea-Based Compound Science

Maximizing the potential of 1-(m-chlorophenyl)-3-(2-oxazolyl)-urea and its derivatives will require a collaborative, interdisciplinary approach. The complexity of modern drug and agrochemical development necessitates the integration of expertise from various scientific fields.

Key areas for interdisciplinary synergy include:

Medicinal Chemistry and Chemical Biology: To design and synthesize novel analogues and to elucidate their mechanisms of action at the molecular level.

Computational Chemistry and Data Science: To develop and apply predictive models that guide the discovery process. mdpi.com

Pharmacology and Toxicology: To evaluate the efficacy and safety of new compounds in preclinical models.

Agricultural Science and Environmental Science: To assess the performance of new agrochemicals in field trials and to study their environmental impact.

By fostering collaboration between these disciplines, researchers can create a seamless pipeline from initial compound design to final application, ensuring that the most promising derivatives of 1-(m-chlorophenyl)-3-(2-oxazolyl)-urea are identified and developed efficiently and responsibly.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.